1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane synthesis pathway
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Authored by: Gemini, Senior Application Scientist
Abstract
1,4,7,10-Tetraazacyclododecane, commonly known as cyclen, is a foundational macrocycle in coordination chemistry and medicinal applications, most notably as a core component of Magnetic Resonance Imaging (MRI) contrast agents.[1][2] The synthesis of cyclen itself is a multi-step process where the protection of the reactive amine functionalities is paramount to achieving controlled cyclization and high yields. This technical guide provides an in-depth exploration of the synthesis pathway for 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane, the crucial protected intermediate in the widely adopted Richman-Atkins synthesis of cyclen. We will dissect the strategic choices behind the reaction design, provide a detailed experimental protocol, and explore the mechanistic underpinnings that ensure the successful formation of the 12-membered ring.
Introduction: The Strategic Importance of Tosyl Protection
The direct, one-pot synthesis of macrocycles like cyclen is often plagued by competing polymerization reactions, leading to low yields. The Richman-Atkins methodology overcomes this challenge through a convergent synthesis that employs p-toluenesulfonyl (tosyl) groups for amine protection.[2][3]
Why Tosyl Groups? The selection of the tosyl group is a cornerstone of this synthetic strategy for several critical reasons:
-
Stability: The resulting sulfonamide bonds are exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions during the construction of the macrocyclic backbone.[4]
-
Activation and Reactivity: While protecting the amine, the electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, facilitating its removal by a mild base to generate a nucleophilic tosylamide anion required for the cyclization step.
-
Stereochemical Control: The steric bulk of the four tosyl groups plays a crucial role in pre-organizing the linear precursor chain. This conformational constraint, often referred to as the Thorpe-Ingold effect, favors the intramolecular cyclization pathway over intermolecular polymerization, thereby enhancing the yield of the desired 12-membered ring.[5]
The target molecule, 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane, is therefore not merely an intermediate but the linchpin of a robust and scalable synthesis of cyclen.
The Core Synthesis Pathway: A Convergent Approach
The Richman-Atkins synthesis is a convergent process, meaning two key fragments are prepared separately and then combined in the final cyclization step. The overall pathway involves the preparation of a ditosylated diamine chain and a ditosylated diol, which is then converted to a di-sulfonate ester for the final reaction.
Precursor Synthesis
The synthesis begins with two readily available starting materials: diethylenetriamine and diethanolamine.
Fragment A: N,N',N''-Tritosyl-diethylenetriamine Diethylenetriamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or NaOH) to protect the three amine groups.
Fragment B: 1,5-Ditosyl-3-aza-3-tosyl-1,5-pentanediol bis(p-toluenesulfonate)
-
Tosylation of Diethanolamine: Diethanolamine is first fully tosylated. The secondary amine and both hydroxyl groups react with TsCl.
-
Conversion to a Better Leaving Group: The terminal hydroxyl groups of the tosylated diethanolamine are then converted into better leaving groups, typically tosylates, by reacting them with TsCl in pyridine. This creates the electrophilic partner for the cyclization reaction.
The Cyclization Event
This is the key macrocyclization step where the two fragments are joined. The pre-formed salt of a tritosylamide (Fragment A) is reacted with the sulfonate ester (Fragment B) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] The tosylamide anion of Fragment A acts as the nucleophile, displacing the tosylate leaving groups of Fragment B in a double SN2 reaction to form the macrocyclic ring.
The reaction is typically performed under conditions that favor intramolecular reaction, although high-dilution conditions are often not strictly necessary due to the pre-organization imparted by the bulky tosyl groups.[6]
Synthesis Reaction Diagram
Caption: Overall reaction scheme for the synthesis of Cyclen via the Richman-Atkins method.
Detailed Experimental Protocol
This protocol represents a generalized procedure based on established literature.[1][2][6] Researchers must adapt and optimize these conditions based on their specific laboratory setup and scale.
Part A: Synthesis of 1,5-bis(tosyloxy)-3-tosyl-3-azapentane
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.
-
Reaction: Diethanolamine (1.0 eq) is dissolved in pyridine (approx. 10-15 mL per gram of amine). The solution is cooled to 0 °C.
-
Tosylation: p-Toluenesulfonyl chloride (TsCl, 3.5 eq) is dissolved in a minimal amount of pyridine and added dropwise to the diethanolamine solution, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours.
-
Work-up: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and dissolve pyridine hydrochloride.
-
Purification: The white solid is collected by filtration, washed extensively with water, and then with cold ethanol. The crude product is recrystallized from an appropriate solvent (e.g., ethanol/acetone) to yield the pure ditosylate precursor.
Part B: Synthesis of N,N',N''-tritosyldiethylenetriamine
-
Setup: A similar setup to Part A is used.
-
Reaction: Diethylenetriamine (1.0 eq) is dissolved in pyridine and cooled to 0 °C.
-
Tosylation: TsCl (3.2 eq) is added portion-wise while maintaining the temperature below 10 °C.
-
Stirring & Work-up: The reaction is stirred at room temperature overnight. The work-up is identical to Part A.
-
Purification: The crude product is recrystallized to yield pure N,N',N''-tritosyldiethylenetriamine.
Part C: Cyclization to form 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
-
Setup: A large, dry three-necked flask is fitted with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Reagents: N,N',N''-tritosyldiethylenetriamine (1.0 eq), 1,5-bis(tosyloxy)-3-tosyl-3-azapentane (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) are added to anhydrous DMF.
-
Reaction: The suspension is heated with vigorous stirring to 110-120 °C under a nitrogen atmosphere for 24-48 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the DMF is removed under high vacuum. The resulting residue is partitioned between dichloromethane (DCM) and water. The organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude solid is purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization (e.g., from chloroform/methanol) to yield 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis. Yields are highly dependent on reaction scale and purification efficiency.
| Parameter | Precursor A Synthesis | Precursor B Synthesis | Cyclization Step |
| Key Reagents | Diethylenetriamine, TsCl | Diethanolamine, TsCl | Precursor A, Precursor B |
| Base | Pyridine or NaOH | Pyridine | Anhydrous K₂CO₃ |
| Solvent | Pyridine or DCM | Pyridine | Anhydrous DMF |
| Molar Ratio (Reagent:TsCl) | 1 : 3.2 | 1 : 3.5 (total) | 1:1 (A:B), 2.5 (K₂CO₃) |
| Temperature | 0 °C to RT | 0 °C to RT | 110-120 °C |
| Reaction Time | 12-18 hours | 12-18 hours | 24-48 hours |
| Typical Yield | > 85% | > 80% | 60-75%[1] |
The Final Step: Deprotection to Cyclen
While this guide focuses on the synthesis of the tosylated intermediate, it is crucial to understand its purpose. The final step to obtain the free cyclen ligand involves the removal of the four robust tosyl groups. This is typically achieved under harsh acidic conditions, which cleave the sulfonamide bonds.[6]
Common deprotection methods include:
-
Heating in concentrated (97%) sulfuric acid.[1]
-
Refluxing in a mixture of hydrobromic acid (HBr) and acetic acid, often with phenol as a scavenger.[6]
These forcing conditions highlight the stability of the tosyl group and are a key consideration in the overall synthetic design, as any functional groups sensitive to strong acid must be introduced after deprotection.[7]
Conclusion
The Richman-Atkins synthesis of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane is a classic and reliable method for accessing the protected form of the cyclen macrocycle. The strategic use of the tosyl group provides the necessary stability and steric influence to favor a high-yield intramolecular cyclization. By understanding the causality behind each step—from precursor preparation to the final cyclization event—researchers can confidently and efficiently produce this vital building block for applications ranging from medical imaging to supramolecular chemistry.
References
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Retrieved from [Link]
-
Athey, P. S., & Kiefer, G. E. (2002). A new, facile synthesis of 1,4,7,10-tetraazacyclododecane: cyclen. The Journal of Organic Chemistry, 67(12), 4081–4085. Retrieved from [Link]
- Google Patents. (n.d.). CN113072514A - Preparation method of cycleanine and intermediate thereof.
-
Clemson University. (n.d.). Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. Retrieved from [Link]
- Google Patents. (n.d.). WO2022207425A1 - Process for the preparation of cyclen.
-
Organic Syntheses. (n.d.). 1,4,7,10-tetraazacyclododecane. Retrieved from [Link]
-
European Patent Office. (2022). PROCESS FOR THE PREPARATION OF CYCLEN (EP 4067348 A1). Retrieved from [Link]
-
Weinstein, D. S., & Leznoff, C. C. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives.
-
Squarespace. (n.d.). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. Retrieved from [Link]
-
PubMed. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. data.epo.org [data.epo.org]
- 3. CN113072514A - Preparation method of cycleanine and intermediate thereof - Google Patents [patents.google.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
